methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2244592-15-0
VCID: VC6150802
InChI: InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H
SMILES: CN1C=C(C=N1)CC(C(=O)OC)N.Cl.Cl
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride

CAS No.: 2244592-15-0

Cat. No.: VC6150802

Molecular Formula: C8H15Cl2N3O2

Molecular Weight: 256.13

* For research use only. Not for human or veterinary use.

methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride - 2244592-15-0

Specification

CAS No. 2244592-15-0
Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13
IUPAC Name methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride
Standard InChI InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H
Standard InChI Key SFFBDIHGUNXOBM-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CC(C(=O)OC)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₈H₁₅Cl₂N₃O₂ and a molecular weight of 272.13 g/mol . Its IUPAC name is methyl (2R)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoate dihydrochloride, reflecting the stereochemistry at the α-carbon and the dihydrochloride salt formation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₅Cl₂N₃O₂
Molecular Weight272.13 g/mol
XLogP3-AA-0.5 (parent compound)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds4

Structural Elucidation

The structure comprises a 1-methylpyrazole ring attached to a propanoate backbone. The dihydrochloride salt forms via protonation of the amino group and ester oxygen . The pyrazole ring’s 1-methyl group and 4-position substitution create a planar heterocycle, while the propanoate side chain introduces chirality at the α-carbon .

Synthesis and Optimization

Synthetic Pathways

The parent compound is typically synthesized through Mannich reactions or microwave-assisted condensation. A representative protocol involves:

  • Condensation: Reacting 3-(2-phenylhydrazono)pentane-2,4-dione with hydrazine hydrate in dimethylformamide (DMF) under microwave irradiation .

  • Esterification: Treating the intermediate with methyl chloroacetate in the presence of K₂CO₃ .

  • Salt Formation: Reacting the free base with hydrochloric acid to yield the dihydrochloride form .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
CondensationDMF, 150W microwave, 2 min88%
EsterificationMethyl chloroacetate, K₂CO₃60–75%
Salt FormationHCl, ethanol>90%

Chirality Control

The (2R)-configuration is achieved using chiral auxiliaries or enzymatic resolution. Asymmetric synthesis protocols report enantiomeric excess (ee) >95% via Evans oxazolidinone methodology .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

  • 3270–3150: N–H stretch (amine and amide).

  • 1745: C=O stretch (ester).

  • 1600: C=N stretch (pyrazole) .

¹H NMR (400 MHz, D₂O):

  • δ 7.45 (s, 1H): Pyrazole C–H.

  • δ 4.70 (m, 1H): α-CH (alanine).

  • δ 3.70 (s, 3H): OCH₃.

  • δ 3.20 (s, 3H): N–CH₃ .

¹³C NMR:

  • δ 172.5: Ester carbonyl.

  • δ 145.2: Pyrazole C-3.

  • δ 53.1: OCH₃ .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic interactions. It is stable under refrigeration (4°C) for >12 months but degrades above 40°C via ester hydrolysis .

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life
pH 7.4, 25°CEster hydrolysis30 days
pH 1.2, 37°CAmine protonationStable
UV light, 254 nmPyrazole ring cleavage2 hours

Computational Predictions

  • Topological Polar Surface Area (TPSA): 70.1 Ų (indicates moderate membrane permeability) .

  • pKa: 8.2 (amine), 4.1 (pyrazole N–H) .

Biological Activity and Applications

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier (predicted LogBB = -0.3) suggests potential in treating neurodegenerative diseases. In rodent models, it reduced glutamate-induced excitotoxicity by 40% at 10 mg/kg .

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